PROTAC ERR(c) paragraph sign ligand 2
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Overview
Description
PROTAC ERRalpha ligand 2 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade the estrogen-related receptor alpha (ERRalpha). This compound functions as an inverse agonist for the estrogen-related receptor alpha with an inhibitory concentration (IC50) of 5.67 nanomolar . PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to the protein of interest, while the other recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Preparation Methods
The synthesis of PROTAC ERRalpha ligand 2 involves several key steps:
Synthesis of the Warhead: The warhead, which binds to the estrogen-related receptor alpha, is synthesized through a series of organic reactions, including nucleophilic substitution and condensation reactions.
Synthesis of the E3 Ligand: The E3 ligand, which recruits the E3 ubiquitin ligase, is synthesized separately. This often involves the use of solid-phase peptide synthesis or other organic synthesis techniques.
Linker Attachment: The warhead and E3 ligand are connected via a linker, which is typically synthesized using click chemistry or other coupling reactions.
Industrial production methods for PROTACs, including PROTAC ERRalpha ligand 2, often involve large-scale organic synthesis techniques, purification through chromatography, and rigorous quality control to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
PROTAC ERRalpha ligand 2 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of the target protein, facilitated by the recruitment of the E3 ubiquitin ligase.
Proteasomal Degradation: Following ubiquitination, the target protein is directed to the proteasome for degradation.
Common reagents used in these reactions include the E3 ubiquitin ligase, adenosine triphosphate (ATP), and various buffer solutions to maintain the appropriate pH and ionic strength . The major product formed from these reactions is the degraded protein fragments, which are then recycled by the cell .
Scientific Research Applications
PROTAC ERRalpha ligand 2 has several scientific research applications:
Cancer Research: It is used to study the role of estrogen-related receptor alpha in cancer and to develop targeted therapies for cancers that overexpress this receptor.
Biological Research: Researchers use PROTAC ERRalpha ligand 2 to investigate the biological pathways regulated by estrogen-related receptor alpha and to understand its role in cellular metabolism and energy homeostasis.
Mechanism of Action
The mechanism of action of PROTAC ERRalpha ligand 2 involves several steps:
Binding to Estrogen-Related Receptor Alpha: The warhead of the PROTAC binds to the estrogen-related receptor alpha.
Recruitment of E3 Ubiquitin Ligase: The E3 ligand recruits an E3 ubiquitin ligase, forming a ternary complex with the target protein.
Ubiquitination and Degradation: The E3 ubiquitin ligase ubiquitinates the target protein, marking it for degradation by the proteasome.
This event-driven mechanism allows for the selective degradation of the target protein, reducing its levels within the cell and modulating its biological activity .
Comparison with Similar Compounds
PROTAC ERRalpha ligand 2 can be compared with other PROTACs targeting different proteins:
PROTAC RIPK2: Targets receptor-interacting serine/threonine-protein kinase 2 for degradation.
PROTAC BRD4: Targets bromodomain-containing protein 4 for degradation.
The uniqueness of PROTAC ERRalpha ligand 2 lies in its specificity for estrogen-related receptor alpha and its high potency, as indicated by its low inhibitory concentration . This makes it a valuable tool for studying and targeting estrogen-related receptor alpha in various biological contexts.
Properties
Molecular Formula |
C20H13F6NO4 |
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Molecular Weight |
445.3 g/mol |
IUPAC Name |
3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C20H13F6NO4/c1-30-17-7-11(6-13(9-27)18(28)29)2-5-16(17)31-10-12-3-4-14(19(21,22)23)8-15(12)20(24,25)26/h2-8H,10H2,1H3,(H,28,29) |
InChI Key |
JRWKJGIKIBTXMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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